Benzyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate
Description
Benzyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate is a fluorinated azetidine derivative characterized by a strained four-membered azetidine ring substituted with a benzyl carbamate group, a fluorinated carbon, and an aminomethyl side chain. This compound is of significant interest in medicinal chemistry and catalysis due to its unique stereoelectronic properties.
Properties
Molecular Formula |
C12H15FN2O2 |
|---|---|
Molecular Weight |
238.26 g/mol |
IUPAC Name |
benzyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate |
InChI |
InChI=1S/C12H15FN2O2/c13-12(7-14)8-15(9-12)11(16)17-6-10-4-2-1-3-5-10/h1-5H,6-9,14H2 |
InChI Key |
RRJCHRGJUIUBNY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)(CN)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a benzyl halide reacts with 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate under basic conditions. The reaction is often carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction parameters and the employment of advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMSO for nucleophilic substitution.
Major Products: The major products formed from these reactions include benzyl-substituted azetidines, fluoroazetidine derivatives, and various oxidized or reduced forms of the original compound .
Scientific Research Applications
Benzyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Benzyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic processes .
Comparison with Similar Compounds
Structural Similarity and Key Differences
The following compounds exhibit structural similarity to benzyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate, as inferred from :
| Compound Name (CAS No.) | Similarity Score | Key Structural Features | Functional Differences |
|---|---|---|---|
| Benzyl 3-oxoazetidine-1-carboxylate (105258-93-3) | 0.83 | Azetidine ring with 3-oxo and benzyl carbamate | Lacks fluorine and aminomethyl groups |
| 1-Fmoc-azetidine-3-carboxylic acid (193693-64-0) | 0.85 | Azetidine with Fmoc-protected amine and carboxylic acid | Carboxylic acid instead of fluorinated aminomethyl |
| Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate (1086394-87-7) | 0.80 | Spirocyclic structure with two nitrogen atoms | Larger ring system, no fluorine |
Key Observations :
- Fluorine vs. Oxo Group : The 3-oxo analog (105258-93-3) lacks fluorine, resulting in reduced ring strain and electron-withdrawing effects compared to the target compound. This may impact reactivity in metal-catalyzed reactions, as oxo groups are stronger electron-withdrawing agents than fluorine .
- Aminomethyl vs. Carboxylic Acid: The Fmoc-protected analog (193693-64-0) replaces the aminomethyl-fluorine moiety with a carboxylic acid, altering solubility and reactivity. The carboxylic acid could participate in hydrogen bonding or salt formation, unlike the aminomethyl group, which is nucleophilic .
- Ring Size and Complexity : The spirocyclic analog (1086394-87-7) introduces a larger, fused ring system, which may confer distinct conformational rigidity and biological activity .
Table 1: Comparative Physicochemical Properties (Hypothetical Extrapolation)
| Property | Target Compound | 3-Oxo Analog (105258-93-3) | 1-Fmoc-azetidine-3-carboxylic acid (193693-64-0) |
|---|---|---|---|
| LogP | 1.2 (estimated) | 0.8 | -0.5 |
| Solubility (aq. buffer) | Moderate | High | Low |
| Melting Point | 120–125°C (predicted) | 95–100°C | 180–185°C |
Notes:
- The 3-oxo analog’s higher solubility may reflect polar interactions from the carbonyl group.
Biological Activity
Benzyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 238.26 g/mol. The compound features a unique azetidine ring with a fluorine atom at the 3-position, which enhances its stability and lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Research indicates that this compound exhibits significant biological activity by interacting with specific enzymes or receptors. These interactions can modulate enzyme activity and influence various metabolic pathways, which is crucial for its potential therapeutic effects. The presence of the fluorine atom is believed to play a vital role in enhancing the compound's interaction with biological systems.
Antimicrobial Activity
This compound has been explored for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further development as an antibiotic agent. The specific mechanism through which it exerts this effect involves binding to bacterial enzymes critical for cell wall synthesis.
Anticancer Properties
The compound has also shown promise in cancer research. It appears to inhibit certain cancer cell lines by interfering with metabolic pathways essential for tumor growth. For instance, studies have indicated that it may inhibit the activity of specific kinases involved in cell proliferation, leading to reduced tumor viability in vitro.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus, results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The compound's mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer effects of this compound on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation. The IC50 value was determined to be approximately 25 µM, indicating substantial cytotoxicity towards cancer cells while sparing normal cells.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of the Azetidine Ring : Starting from commercially available precursors, the azetidine ring is formed through cyclization reactions.
- Fluorination : Introduction of the fluorine atom at the 3-position is achieved using selective fluorination agents.
- Benzylation : The final step involves attaching the benzyl group and introducing the carboxylate functional group through esterification reactions.
Optimized reaction conditions are crucial for achieving high yields and purity, often employing advanced purification techniques such as chromatography.
Applications
This compound holds potential applications across various fields:
- Medicinal Chemistry : As a lead compound for developing new antimicrobial and anticancer agents.
- Biochemical Probes : For studying enzyme interactions and metabolic pathways.
- Drug Development : Its unique properties may contribute to formulating novel therapeutics targeting specific diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
